Chloro(diisopropylamino)methoxyphosphine

Catalog No.
S1482819
CAS No.
86030-43-5
M.F
C7H17ClNOP
M. Wt
197.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(diisopropylamino)methoxyphosphine

CAS Number

86030-43-5

Product Name

Chloro(diisopropylamino)methoxyphosphine

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C7H17ClNOP

Molecular Weight

197.64 g/mol

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC)Cl

Synonyms

N,N-Bis(1-methylethyl)phosphoramidochloridous Acid Methyl Ester; (N,N-Diisopropylamino)methoxychlorophosphine; Chloro(diisopropylamino)methoxyphosphine; Methyl N,N-Diisopropylchlorophosphoramidite; Methyl Diisopropylphosphoramidochloridite;

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl

Synthesis:

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, also known as N,N-diisopropylmethylphosphoramidic chloride or chloro(diisopropylamino)methoxyphosphine, is a chemical compound synthesized from the reaction between diisopropylamine and methyl phosphorodichloridate []. This process involves the displacement of a chlorine atom on the methyl phosphorodichloridate by the diisopropylamine, resulting in the formation of the desired compound [].

Applications:

The primary application of N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine lies in the synthesis of organophosphorus compounds, particularly phosphorothioate analogs of platelet-activating factor (PAF) []. PAF is a signaling molecule involved in various physiological processes, including inflammation and blood clotting []. By modifying the structure of PAF with phosphorothioate groups, researchers can create analogs with altered biological activities, allowing for the study of PAF's role in various diseases and the development of potential therapeutic agents [, ].

Chloro(diisopropylamino)methoxyphosphine is a chemical compound with the molecular formula C₇H₁₇ClNOP and a molecular weight of 197.64 g/mol. It appears as a colorless liquid and is classified under phosphonamidic compounds. The structure consists of a phosphorus atom bonded to a chlorine atom, a methoxy group, and two diisopropylamino groups, making it a unique phosphitylating agent used in organic synthesis and pharmaceutical applications .

, primarily as a phosphitylating agent. It can react with nucleophiles to form phosphorothioate analogs, which are significant in the synthesis of nucleic acid derivatives. The reaction mechanism typically involves the substitution of the chlorine atom by a nucleophile, leading to the formation of phosphoramidites .

Example Reaction

A notable reaction involves the preparation of phosphorothioate analogs from this compound, where it acts as a precursor in the synthesis process:

Chloro diisopropylamino methoxyphosphine+NucleophilePhosphorothioate+By products\text{Chloro diisopropylamino methoxyphosphine}+\text{Nucleophile}\rightarrow \text{Phosphorothioate}+\text{By products}

Chloro(diisopropylamino)methoxyphosphine exhibits biological activity primarily through its derivatives, which have been studied for their potential use in pharmaceuticals. Its phosphorothioate analogs are particularly noted for their activity against various biological targets, including enzymes and receptors involved in cellular signaling pathways. These compounds may also have applications in gene therapy due to their ability to modify nucleic acids .

The synthesis of Chloro(diisopropylamino)methoxyphosphine can be achieved through several methods:

  • Reaction with Thionyl Chloride: This method involves reacting methoxyphosphonic acid with thionyl chloride, leading to the formation of chloro(diisopropylamino)methoxyphosphine.
  • Phosphitylation Reactions: It can also be synthesized via phosphitylation reactions involving appropriate amines and phosphorus chlorides .

General Synthesis Reaction

Methoxyphosphonic Acid+Thionyl ChlorideChloro diisopropylamino methoxyphosphine+By products\text{Methoxyphosphonic Acid}+\text{Thionyl Chloride}\rightarrow \text{Chloro diisopropylamino methoxyphosphine}+\text{By products}

Chloro(diisopropylamino)methoxyphosphine finds applications in various fields:

  • Pharmaceutical Industry: It is utilized for synthesizing phosphorothioate analogs, which are crucial for developing antiviral and anticancer drugs.
  • Organic Synthesis: The compound serves as a reagent for phosphitylation reactions, facilitating the formation of complex organic molecules .
  • Nucleic Acid Chemistry: Its derivatives are employed in the modification of oligonucleotides, enhancing their stability and efficacy .

Studies on Chloro(diisopropylamino)methoxyphosphine have focused on its interactions with biological molecules. The compound's ability to form stable complexes with nucleic acids has been explored, revealing insights into its potential therapeutic uses. Interaction studies often involve evaluating its binding affinity and specificity towards various biological targets, contributing to understanding its mechanism of action in biological systems .

Chloro(diisopropylamino)methoxyphosphine shares structural similarities with several other compounds within the phosphonamidic class. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N,N-Diisopropylmethylphosphonamidic chlorideContains diisopropyl groups; similar phosphorus chemistryUsed primarily as an intermediate in organic synthesis
Methyl N,N-diisopropylchlorophosphoramiditeMethyl group instead of methoxy; similar reactivityMore commonly used in nucleic acid synthesis
Methyl N,N-diisopropylphosphoramidochloriditeSimilar structure but different substituentsFocused on different biological applications

Chloro(diisopropylamino)methoxyphosphine is unique due to its specific combination of functional groups that enhance its reactivity and applicability in synthesizing biologically active compounds compared to its analogs .

XLogP3

2.6

Dates

Modify: 2023-09-14

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